molecular formula C23H27FN2O3 B2753442 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351610-03-1

3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2753442
CAS No.: 1351610-03-1
M. Wt: 398.478
InChI Key: RYEIPTWOUQBGAZ-UHFFFAOYSA-N
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Description

3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate: is a versatile chemical compound with a complex structure. It is widely used in scientific research due to its diverse properties and applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on various biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its efficacy and safety as a candidate for drug development.

Industry: In the material science industry, this compound is used in the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(2-Phenylbutanamido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(2-Phenylbutanamido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(2-Phenylbutanamido)cyclohexyl (4-methylphenyl)carbamate

Comparison: Compared to its analogs, 3-(2-Phenylbutanamido)cyclohexyl (4-fluorophenyl)carbamate exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

[3-(2-phenylbutanoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-2-21(16-7-4-3-5-8-16)22(27)25-19-9-6-10-20(15-19)29-23(28)26-18-13-11-17(24)12-14-18/h3-5,7-8,11-14,19-21H,2,6,9-10,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEIPTWOUQBGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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